Glycosylation Position Defines Bioactivity Fate: 6-O-Glucoside (Chrysosplenosid-C) vs. 4′-O-Glucoside (Chrysosplenosides B and D)
Chrysosplenoside C is uniquely a 6-O-β-D-glucopyranoside among the major chrysosplenosides, with glucose attached to the A-ring 6-position of the flavonol scaffold. In contrast, chrysosplenosides B and D are 4′-O-β-D-glucopyranosides with glucose on the B-ring. The SAR review by Yang et al. (2005) established that 4′-O-glycosylation of chrysosplenol B to yield chrysosplenoside B results in complete loss of antiviral activity and reduced cytotoxicity, demonstrating that glycosylation at the 4′-position blocks the pharmacophore [1]. This class-level SAR inference predicts that chrysosplenoside C, as a 6-O-glucoside, retains a different hydrolysis trajectory and may serve as a superior aglycone-delivery vehicle compared to 4′-O-glucosides [1].
| Evidence Dimension | Glycosylation site and associated bioactivity outcome |
|---|---|
| Target Compound Data | 6-O-β-D-glucopyranoside at A-ring position 6 |
| Comparator Or Baseline | Chrysosplenoside B: 4′-O-β-D-glucopyranoside (B-ring); chrysosplenoside D: 4′-O-β-D-glucopyranoside (B-ring) |
| Quantified Difference | 4′-O-glycosylation abolishes antiviral activity of chrysosplenol B (qualitative SAR); 6-O-glycosylation position in chrysosplenoside C is structurally distinct and predicted to retain differential hydrolysis and bioactivity profile |
| Conditions | SAR review covering Chrysosplenium flavonoid glycosides and aglycones |
Why This Matters
Procurement of chrysosplenoside C rather than B or D is essential when the research objective involves aglycone release via 6-O-specific glucosidase hydrolysis, antiviral screening of glycoside prodrugs, or studies of glycosylation-position-dependent pharmacology.
- [1] Yang YS, Zhang YP, Shi GF, Lu RH. Advances in Studies on Chemical Constituents and Structure-Activity of Chrysosplenium. Natural Product Research and Development. 2005;17(2). Section 3.3 and 4.1. View Source
